molecular formula C8H14N2O4 B3021637 cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione CAS No. 28814-72-4

cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione

Cat. No.: B3021637
CAS No.: 28814-72-4
M. Wt: 202.21 g/mol
InChI Key: YCISBBFTTVKSNK-WDSKDSINSA-N
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Description

cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione: is a chemical compound with the molecular formula C₈H₁₄N₂O₄ and a molecular weight of 202.21 g/mol . It is characterized by the presence of two hydroxyethyl groups attached to a piperazine-2,5-dione core. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione typically involves the reaction of piperazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various piperazine derivatives .

Scientific Research Applications

cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

  • 3,6-Dimethylpiperazine-2,5-dione
  • 3,6-Diisopropylpiperazine-2,5-dione
  • 3-Isopropylpiperazine-2,5-dione

Comparison: cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione is unique due to the presence of hydroxyethyl groups, which impart distinct chemical and physical properties. These groups enhance its solubility in water and its ability to participate in hydrogen bonding, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

(3S,6S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c11-3-1-5-7(13)10-6(2-4-12)8(14)9-5/h5-6,11-12H,1-4H2,(H,9,14)(H,10,13)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCISBBFTTVKSNK-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C1C(=O)NC(C(=O)N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[C@H]1C(=O)N[C@H](C(=O)N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353125
Record name (3s,6s)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333325-24-8
Record name (3s,6s)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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